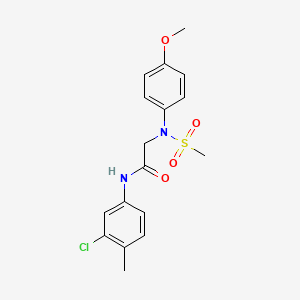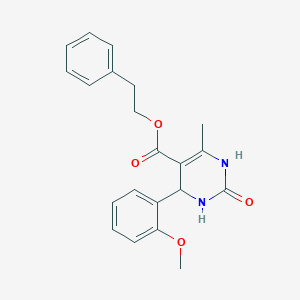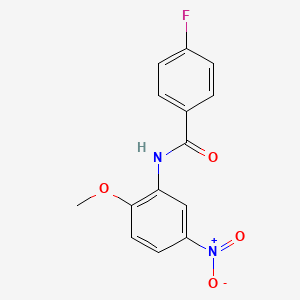![molecular formula C25H22ClN3O2 B4994242 1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994242.png)
1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine, also known as AN-9, is a chemical compound that has been studied for its potential use as a therapeutic agent. AN-9 belongs to the class of piperazine derivatives and has been found to exhibit interesting biological activities.
Mécanisme D'action
The mechanism of action of 1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with DNA. This compound has been found to bind to DNA and cause DNA damage, leading to the inhibition of cell growth and induction of apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. In addition, this compound has been found to exhibit anti-inflammatory activity and has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine is its potential use as an anticancer agent. It has been found to exhibit potent anticancer activity and has shown promise in preclinical studies. However, one of the limitations of this compound is its toxicity. This compound has been found to exhibit cytotoxicity in normal cells at high concentrations, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of 1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine. One area of research is the development of analogs of this compound with improved potency and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound and its interaction with DNA. Furthermore, the potential use of this compound in combination with other anticancer agents is an area of research that warrants further investigation. Finally, the development of novel drug delivery systems for this compound may improve its therapeutic potential and reduce its toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use as an anticancer agent. This compound exhibits potent anticancer activity and has shown promise in preclinical studies. However, its toxicity may limit its therapeutic potential. Further research is needed to investigate the mechanism of action of this compound and to develop analogs with improved potency and reduced toxicity.
Méthodes De Synthèse
The synthesis of 1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine involves the reaction of 1-(chloromethyl)-9-anthracenemethanol with 4-nitrophenylpiperazine in the presence of a base such as sodium hydride. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Propriétés
IUPAC Name |
1-[(10-chloroanthracen-9-yl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c26-25-22-7-3-1-5-20(22)24(21-6-2-4-8-23(21)25)17-27-13-15-28(16-14-27)18-9-11-19(12-10-18)29(30)31/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHGTIUAEGOVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorobenzyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4994163.png)
![11-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4994174.png)
![N-(3-nitrophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4994180.png)

![5-acetyl-6-methyl-2-[(3-nitrobenzyl)thio]-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4994190.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4994205.png)
![N-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B4994219.png)

![1,1'-[2,2-propanediylbis(4,1-phenyleneoxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B4994247.png)



![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B4994276.png)
